3-Fluoro-6-methoxy-2-methylbenzaldehyde

Catalog No.
S13906527
CAS No.
M.F
C9H9FO2
M. Wt
168.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-6-methoxy-2-methylbenzaldehyde

Product Name

3-Fluoro-6-methoxy-2-methylbenzaldehyde

IUPAC Name

3-fluoro-6-methoxy-2-methylbenzaldehyde

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

InChI

InChI=1S/C9H9FO2/c1-6-7(5-11)9(12-2)4-3-8(6)10/h3-5H,1-2H3

InChI Key

SPSHKLVVUUNAJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C=O)OC)F

3-Fluoro-6-methoxy-2-methylbenzaldehyde is an organic compound with the molecular formula C₉H₉FO₂ and a molecular weight of approximately 168.16 g/mol. This compound features a benzaldehyde structure, characterized by the presence of a formyl group (-CHO) attached to a benzene ring, which is further substituted with a fluorine atom at the 3-position and a methoxy group (-OCH₃) at the 6-position, alongside a methyl group (-CH₃) at the 2-position. The unique arrangement of these substituents contributes to its chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Oxidation: The aldehyde group can be oxidized to yield 3-fluoro-6-methoxy-2-methylbenzoic acid.
  • Reduction: The aldehyde can be reduced to form 3-fluoro-6-methoxy-2-methylbenzyl alcohol.
  • Substitution Reactions: The fluorine atom can be substituted with various nucleophiles, leading to different derivatives depending on the nucleophile used.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles such as amines or thiols for substitution reactions.

The synthesis of 3-fluoro-6-methoxy-2-methylbenzaldehyde typically involves several key steps:

  • Starting Material: The synthesis begins with 3-fluoro-2-methylphenol.
  • Methoxylation: The phenol undergoes methoxylation to introduce the methoxy group at the 6-position.
  • Formylation: Finally, formylation introduces the aldehyde group at the 1-position.

These steps can be optimized for industrial production using continuous flow reactors and high-throughput screening techniques to enhance yield and purity .

3-Fluoro-6-methoxy-2-methylbenzaldehyde has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
  • Biological Research: The compound is utilized in studies involving enzyme-catalyzed reactions.
  • Pharmaceutical Development: Investigated for its potential use in creating new pharmaceuticals.
  • Industrial Use: Employed in producing fine chemicals and specialty materials .

The interaction studies of 3-fluoro-6-methoxy-2-methylbenzaldehyde focus on its reactivity due to the presence of both the aldehyde and fluorine functionalities. The aldehyde can react with various nucleophiles, while the fluorine atom may enhance lipophilicity and bioavailability, making it an interesting candidate for further research in drug design and development. Understanding these interactions helps elucidate its potential roles in biological systems .

Several compounds share structural similarities with 3-fluoro-6-methoxy-2-methylbenzaldehyde:

Compound NameMolecular FormulaUnique Features
3-Fluoro-2-methoxybenzaldehydeC₉H₉FO₂Methoxy group at the 2-position
3-Fluoro-4-methoxybenzaldehydeC₉H₉FO₂Methoxy group at the 4-position
3-Fluoro-2-methylbenzaldehydeC₉H₉FOLacks methoxy substitution

Uniqueness

What sets 3-fluoro-6-methoxy-2-methylbenzaldehyde apart from these similar compounds is its specific arrangement of substituents. The combination of a fluorine atom and a methoxy group on the benzene ring influences its reactivity and interaction with molecular targets, making it particularly valuable for various applications in chemistry and biology .

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

168.05865769 g/mol

Monoisotopic Mass

168.05865769 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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